[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
CAS No.: 103573-92-8
Cat. No.: VC20750188
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103573-92-8 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | [4-(imidazol-1-ylmethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |
| Standard InChI Key | FSLVBXCLXDGFRE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=CN=C2)CO |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)CO |
Introduction
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is an organic compound characterized by its unique structure, which includes an imidazole moiety attached to a phenyl group via a methylene bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis Methods
The synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol typically involves the reaction of imidazole derivatives with phenolic compounds. A common method includes:
-
Reagents: Imidazole, benzaldehyde derivatives, and reducing agents.
The reaction can be conducted under mild conditions, often using solvents such as methanol or ethanol, and may involve catalytic hydrogenation to achieve the desired product.
Biological Activity
Research indicates that compounds containing imidazole rings exhibit various biological activities, including:
-
Antifungal Activity: Some derivatives have shown potential antifungal properties, making them candidates for further exploration in treating fungal infections .
-
Anticancer Activity: Studies have evaluated the anticancer potential of similar compounds against various cancer cell lines, demonstrating promising cytotoxic effects .
Applications in Medicinal Chemistry
The unique structure of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol suggests several potential applications:
-
Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases.
-
Chemical Probes: It can be used as a chemical probe in biological studies to understand imidazole's role in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume